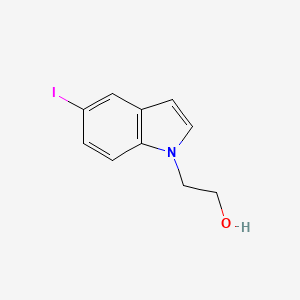

2-(5-Iodo-indol-1-yl)-ethanol

Beschreibung

Contextualizing Indole Derivatives as Privileged Scaffolds in Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery, widely recognized as a "privileged scaffold." nih.govresearchgate.netbohrium.comjchr.org This designation stems from its prevalence in a vast number of natural and synthetic compounds with significant biological activities. nih.govbohrium.comchula.ac.th The indole framework's unique structure allows it to mimic peptides and bind to various biological receptors and enzymes, making it a versatile building block for designing new therapeutic agents. chula.ac.thnih.govjetir.org Its ability to participate in various chemical reactions facilitates the synthesis of diverse derivatives, further expanding its pharmacological potential. mdpi.cominnovareacademics.in

Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and CNS-related effects. bohrium.comimpactfactor.orgnih.govmdpi.comnih.gov Many approved drugs, such as the anti-inflammatory indomethacin and the antimigraine agent sumatriptan, feature the indole core, highlighting its clinical significance. researchgate.net The continuous exploration of indole-based compounds in drug discovery underscores their importance and the ongoing interest in harnessing their therapeutic potential. nih.govnih.gov

Role of Halogenation (specifically Iodine) in Modulating Indole Reactivity and Molecular Interactions

Halogenation, the introduction of halogen atoms into a molecule, is a common strategy in medicinal chemistry to enhance the pharmacological properties of a compound. In the context of indole derivatives, halogenation, particularly with iodine, can significantly influence the molecule's reactivity and its interactions with biological targets. fiveable.menih.gov The introduction of an iodine atom can alter the electronic properties of the indole ring, affecting its reactivity in chemical syntheses and its binding affinity to proteins. fiveable.me

Iodine, being the largest and most polarizable of the common halogens, can form strong halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a drug molecule for its target. chinesechemsoc.org This has been observed in various biological systems, where iodinated compounds exhibit enhanced activity compared to their non-halogenated counterparts. nih.gov Furthermore, the position of the iodine atom on the indole ring can have a profound impact on the molecule's biological activity, highlighting the importance of regioselective synthesis. nih.gov Molecular iodine itself can also act as a catalyst in various organic reactions involving indoles, facilitating the synthesis of complex derivatives under mild conditions. researchgate.netmdpi.compreprints.orgnih.gov

Significance of 1-N-Substituted Ethanol Moiety in Indole Derivatives for Biological Exploration

The introduction of a 1-N-substituted ethanol moiety to the indole scaffold is a key structural modification that can significantly impact the biological properties of the resulting derivative. This substitution can influence the compound's solubility, a critical factor for drug delivery and bioavailability. ontosight.ai The hydroxyl group of the ethanol moiety can participate in hydrogen bonding, which can enhance the molecule's interaction with biological targets such as enzymes and receptors. ontosight.ai

Furthermore, the N-hydroxyethyl group can serve as a handle for further chemical modifications, allowing for the synthesis of a library of compounds with diverse functionalities and potentially improved pharmacological profiles. nih.gov Studies on various N-substituted indole derivatives have shown that modifications at the N-1 position can lead to significant changes in biological activity, including antioxidant and anticancer effects. tandfonline.com This highlights the importance of exploring different substituents at this position to optimize the therapeutic potential of indole-based compounds.

Rationale for Comprehensive Academic Investigation of 2-(5-Iodo-indol-1-yl)-ethanol within Chemical Biology

The compound this compound combines three key structural features: the privileged indole scaffold, a strategically placed iodine atom, and a 1-N-substituted ethanol moiety. This unique combination provides a strong rationale for its comprehensive investigation within chemical biology. The indole core serves as a well-established framework for biological activity. nih.govresearchgate.netbohrium.comjchr.org The iodine at the 5-position is known to modulate electronic properties and introduce the potential for specific halogen bonding interactions, which can enhance binding affinity and selectivity for biological targets. fiveable.menih.govchinesechemsoc.org The N-ethanol group can improve physicochemical properties like solubility and provides a site for further derivatization. ontosight.aitandfonline.com

The synthesis of related iodo-indole derivatives has been reported in the literature, indicating the feasibility of accessing this compound for further study. doi.orgmdpi.comnih.govacs.org For instance, the synthesis of 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one has been described, and this compound has shown promising antibacterial activity. mdpi.comresearchgate.net Another related compound, 3-(5-iodo-1H-indol-3-yl)-3-hydroxyindolin-2-one, has also been synthesized. mdpi.com Given the known biological activities of various substituted indoles, a thorough investigation of this compound is warranted to explore its potential as a novel probe or therapeutic lead in various biological contexts. researchgate.net The systematic study of its synthesis, chemical properties, and biological activities could provide valuable insights into the structure-activity relationships of functionalized indole derivatives.

Eigenschaften

IUPAC Name |

2-(5-iodoindol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAUNWDMLVWKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCO)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the standard synthesis protocols for 2-(5-Iodo-indol-1-yl)-ethanol?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, indole derivatives can be iodinated at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent like dichloromethane. Subsequent ethanol functionalization may involve alkylation or esterification. A reflux step (e.g., 2–4 hours in ethanol with a base like triethylamine) is often employed to improve yield .

- Example Protocol :

- React 5-iodoindole with 2-chloroethanol in DMF at 80°C for 6 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

- Confirm structure using NMR and mass spectrometry.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- 1H/13C NMR : To confirm the indole ring substitution pattern and ethanol sidechain connectivity. The iodine atom induces distinct deshielding effects on adjacent protons .

- FT-IR : Identify hydroxyl (O-H) and indole N-H stretches (3200–3500 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (iodine has a natural isotopic abundance of 100% for ¹²⁷I) .

- HPLC : Assess purity (>95% recommended for research use) .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- First Aid : In case of skin contact, wash immediately with water for 15 minutes. For eye exposure, rinse with saline and seek medical attention .

- Storage : Keep in a cool, dry place away from oxidizers (iodine derivatives can be light-sensitive) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported thermodynamic properties of this compound derivatives?

- Computational Validation : Apply density functional theory (DFT) to predict vaporization enthalpies or solubility parameters. Compare results with experimental data (e.g., DSC for melting points) .

- Experimental Replication : Reproduce studies under controlled conditions (e.g., humidity, solvent purity) to isolate variables .

- Data Triangulation : Cross-reference multiple techniques (e.g., calorimetry, vapor pressure measurements) to resolve conflicts .

Q. What strategies are effective for analyzing the biological activity of this compound in cell-based assays?

- Dose-Response Studies : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values.

- Controls : Include non-iodinated analogs (e.g., 5-H-indol-1-yl-ethanol) to assess iodine-specific effects .

- Metabolic Stability : Use LC-MS to track compound degradation in cell culture media over 24 hours .

Methodological Notes

- Synthesis Optimization : Prioritize reaction scalability for future mechanistic studies.

- Data Reproducibility : Document all parameters (e.g., stirring speed, reagent lot numbers) to minimize variability .

- Ethical Compliance : Follow institutional guidelines for iodine waste disposal due to environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.